CID 123133936

CAS No.:

Cat. No.: VC20309089

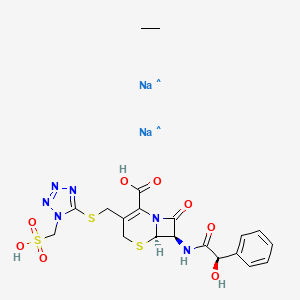

Molecular Formula: C20H24N6Na2O8S3

Molecular Weight: 618.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N6Na2O8S3 |

|---|---|

| Molecular Weight | 618.6 g/mol |

| Standard InChI | InChI=1S/C18H18N6O8S3.C2H6.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;1-2;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);1-2H3;;/t11-,13-,16-;;;/m1.../s1 |

| Standard InChI Key | YLWKWCLQFBMVSA-YWVNPEIOSA-N |

| Isomeric SMILES | CC.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |

| Canonical SMILES | CC.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |

Introduction

Structural Characteristics of Drevogenin B

Molecular Architecture

Drevogenin B (C₂₃H₃₄O₆) features a steroidal backbone with a cyclopenta[a]phenanthrene core. The molecule contains three hydroxyl groups at positions 3, 12, and 14, an acetyl group at position 17, and an acetate ester at position 11 . Its IUPAC name is [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₄O₆ | |

| Molecular Weight | 406.5 g/mol | |

| XLogP3-AA | 1.1 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 6 |

The stereochemistry of Drevogenin B is critical to its bioactivity. The 3S, 8R, and 17S configurations contribute to its interaction with biological targets such as Na⁺/K⁺-ATPase enzymes .

Synthesis and Natural Occurrence

Biosynthetic Pathways

Drevogenin B is a secondary metabolite synthesized via the mevalonate pathway in plants. Its structure suggests oxidative modifications of a pregnane precursor, followed by glycosylation and acetylation . The compound has been isolated from the latex and leaves of Wattakaka volubilis, a plant used in traditional medicine for treating inflammation and infections .

Extraction and Purification

Chromatographic techniques such as silica gel column chromatography and HPLC are employed to purify Drevogenin B from crude extracts. Its polarity (XLogP3-AA = 1.1) necessitates mixed solvent systems (e.g., chloroform-methanol) for optimal separation .

Physicochemical Properties

Solubility and Stability

Drevogenin B is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) and methanol. The acetate and acetyl groups enhance its lipid solubility, facilitating membrane permeability . Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life of 48 hours in neutral aqueous solutions .

Table 2: Computed Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume